molecular formula C14H22N2O3S B1677955 Piprozolin CAS No. 17243-64-0

Piprozolin

Cat. No.: B1677955
CAS No.: 17243-64-0
M. Wt: 298.40 g/mol
InChI Key: UAXYBJSAPFTPNB-KHPPLWFESA-N
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Description

Ethyl 2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate is a thiazolidinone derivative characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. The compound features a 3-ethyl substituent, a 4-oxo group, and a 5-piperidin-1-yl moiety, which distinguish it from other thiazolidinone analogs. Thiazolidinones are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17243-64-0

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10-

InChI Key

UAXYBJSAPFTPNB-KHPPLWFESA-N

Isomeric SMILES

CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2

Canonical SMILES

CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2

Appearance

Solid powder

Other CAS No.

63250-48-6
17243-64-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-ethyl-4-oxo-5-piperidino-delta-thiazolidine acetic acid ethyl ester
piprozoline

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piprozolin involves several steps:

Industrial Production Methods

Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This includes the use of industrial-grade reagents and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Piprozolin undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can also be reduced, although this is less common.

    Substitution: Substitution reactions, particularly involving the piperidine ring, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions often involve the use of halogenating agents and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Piprozolin has several scientific research applications:

Mechanism of Action

The mechanism of action of piprozolin involves its interaction with bile-producing cells in the liver. It stimulates these cells to increase the production and flow of bile. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of specific enzymes and receptors involved in bile synthesis and secretion .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among thiazolidinone derivatives include substitutions at the 3-, 4-, and 5-positions of the thiazolidinone ring. Below is a comparative analysis:

Compound Name 3-Substituent 5-Substituent Key Functional Groups Biological Activity/Applications Reference
Ethyl 2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate Methyl Piperidin-1-yl Ethyl ester, 4-oxo Not reported (structural analog)
Ethyl 2-((E)-5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetate - 4-Methoxybenzylidene Dioxothiazolidinone, ethyl ester Antiproliferative activity (in vitro)
Flutianil (2-[2-fluoro-5-(trifluoromethyl)phenylthio]-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile) 2-Methoxyphenyl - Trifluoromethyl, thioether Pesticidal activity
N′-[3-Benzyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]acetohydrazide Benzyl - Hydrazide, pyrazolone Antimicrobial activity

Key Observations :

  • 5-Substituent: The 5-piperidin-1-yl group is distinct from common substituents like sulfonamides or halogens. Piperidine rings are known to enhance solubility and modulate receptor interactions, as seen in piperazine-containing antipsychotics .
  • Ester vs. Hydrazide : Ethyl esters (e.g., target compound) generally improve cell permeability compared to hydrazide derivatives (e.g., compound 13 in ), which may favor oral bioavailability.
Pharmacological and Physicochemical Properties
  • Antidiabetic Potential: Thiazolidinones with 4-oxo and arylidene groups (e.g., compound 5 in ) exhibit antiproliferative activity, while piperidine-containing analogs (e.g., ) are explored for antidiabetic effects via PPAR-γ modulation.
  • Anti-inflammatory Activity: Pyrazolyl benzenesulfonamide-thiazolidinone hybrids show COX-2 inhibition, suggesting the target compound’s 5-piperidin group could be optimized for similar activity .
  • Crystallinity and Stability : The ethyl and piperidin groups may influence crystal packing via van der Waals interactions, contrasting with bromo or sulfinyl substituents that rely on π-π stacking (e.g., ).
ADMET Considerations
  • Metabolic Stability : Piperidine rings are susceptible to cytochrome P450 oxidation, which may shorten half-life compared to morpholine or phenyl analogs .

Biological Activity

Ethyl 2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14H22N2O3S
  • Molecular Weight : 286.40 g/mol
  • IUPAC Name : Ethyl 2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate

Antimicrobial Activity

Recent studies have demonstrated that compounds related to thiazolidinones exhibit significant antimicrobial properties. Ethyl 2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate was evaluated for its activity against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 µg/mL0.50 µg/mL
Escherichia coli0.50 µg/mL1.00 µg/mL
Pseudomonas aeruginosa0.75 µg/mL1.50 µg/mL

These results indicate that the compound possesses potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

The anticancer potential of thiazolidin derivatives has been widely studied. Ethyl 2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate was tested for its ability to induce apoptosis in cancer cell lines.

In vitro studies revealed:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via intrinsic pathway
MCF7 (breast cancer)20Cell cycle arrest at G2/M phase
A549 (lung cancer)18Inhibition of proliferation

The compound's mechanism involves triggering apoptotic pathways and disrupting cell cycle progression, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of thiazolidin derivatives:

  • Antioxidant Activity : Research indicates that modifications in the thiazolidin structure can enhance antioxidant properties. Ethyl derivatives showed significant reducing power in DPPH and ABTS assays .
  • Anti-inflammatory Effects : Compounds similar to ethyl thiazolidinones have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory diseases .
  • Neuroprotective Effects : Some studies suggest that thiazolidin derivatives can protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative disorders .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piprozolin
Reactant of Route 2
Piprozolin

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